REACTION_SMILES
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[Al+3:2].[CH3:20][CH2:21][O:22][CH2:23][CH3:24].[Cl:7][c:8]1[cH:9][cH:10][c:11]([CH2:14][CH2:15][CH2:16][C:17](=[O:18])[NH2:19])[cH:12][cH:13]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[Cl:7][c:8]1[cH:9][cH:10][c:11]([CH2:14][CH2:15][CH2:16][CH2:17][NH2:19])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)CCCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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NCCCCc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |